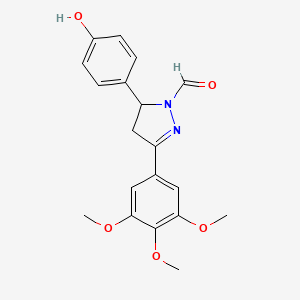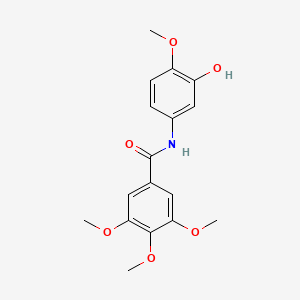![molecular formula C21H26FN3O3 B11052186 3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11052186.png)
3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group and a bipiperidinyl moiety attached to a pyrrolidinedione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The reaction begins with the acylation of fluorobenzene using a suitable acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Bipiperidinyl Formation: The next step involves the formation of the bipiperidinyl moiety through a series of nucleophilic substitution reactions.
Coupling with Pyrrolidinedione: The final step is the coupling of the fluorobenzoyl-bipiperidinyl intermediate with a pyrrolidinedione derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzyme active sites, while the bipiperidinyl moiety can modulate receptor activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-fluorobenzoyl)benzene
- 4-(4-Fluorobenzoyl)butyric acid
- 4-(4-Fluorobenzyl)piperidine
Uniqueness
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione stands out due to its unique combination of a fluorobenzoyl group and a bipiperidinyl moiety attached to a pyrrolidinedione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H26FN3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H26FN3O3/c22-17-3-1-16(2-4-17)21(28)25-11-7-15(8-12-25)14-5-9-24(10-6-14)18-13-19(26)23-20(18)27/h1-4,14-15,18H,5-13H2,(H,23,26,27) |
InChI Key |
VFESPEDXTDRDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B11052110.png)
![Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate](/img/structure/B11052122.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11052126.png)
![4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile](/img/structure/B11052129.png)

![N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11052139.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052142.png)
![3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052145.png)
![3'-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11052148.png)


![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11052163.png)

